(R)-1-Cbz-3-Boc-Aminopyrrolidine

Descripción general

Descripción

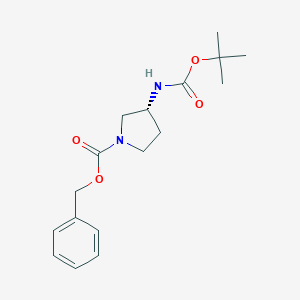

®-1-Cbz-3-Boc-Aminopyrrolidine is a chiral compound that features both a carbobenzyloxy (Cbz) protecting group and a tert-butyloxycarbonyl (Boc) protecting group attached to an aminopyrrolidine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-3-Boc-Aminopyrrolidine typically involves the protection of the amino group in pyrrolidine. One common method starts with the protection of the amino group using the Boc protecting group, followed by the introduction of the Cbz group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection steps.

Boc Protection: The amino group of pyrrolidine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Cbz Protection: The Boc-protected aminopyrrolidine is then treated with benzyl chloroformate (Cbz-Cl) in the presence of a base to introduce the Cbz group.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cbz-3-Boc-Aminopyrrolidine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-1-Cbz-3-Boc-Aminopyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, where the protecting groups can be selectively removed or replaced under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the aminopyrrolidine, while reduction can lead to the formation of deprotected amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate in Drug Synthesis

(R)-1-Cbz-3-Boc-Aminopyrrolidine serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for the selective formation of peptide bonds, enhancing the yield and purity of the final products. The compound's dual protecting groups (Boc and Cbz) facilitate the synthesis of complex molecules while maintaining stability during reactions .

Case Study: Neurological Disorders

Research indicates that derivatives of aminopyrrolidine exhibit significant biological activities relevant to treating conditions such as Alzheimer's disease. For instance, a study demonstrated that this compound could be utilized in synthesizing cyclic peptides that show promise in modulating neurotransmission pathways .

Asymmetric Synthesis

This compound acts as a chiral catalyst in asymmetric synthesis, improving the enantioselectivity of reactions. This property is essential for producing optically active compounds, which are critical in pharmaceuticals .

Case Study: Enantioselective Reactions

In a study focusing on chiral catalysis, researchers demonstrated that using this compound significantly increased the enantiomeric excess in reactions involving various substrates. This finding highlights its potential as a valuable tool in creating chiral drugs with desired therapeutic effects .

Material Science

Development of Specialized Polymers

The compound finds applications in material science, particularly in creating high-performance polymers. Its unique chemical properties allow for the design of materials with specific functionalities suitable for various industrial applications .

Table 2: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Aerospace and automotive industries |

| Mechanical Strength | Enhanced | Construction materials |

| Chemical Resistance | Excellent | Coatings and sealants |

Research Implications

Biological Activity Studies

Several studies have focused on the biological activity of aminopyrrolidine derivatives, including this compound. These compounds have shown potential as modulators of chemokine receptors and other biological targets, indicating their relevance in drug discovery .

Future Directions

Ongoing research aims to explore new applications and optimize existing methods involving this compound. Investigating its interactions with various biological systems could lead to novel therapeutic agents targeting diverse diseases.

Mecanismo De Acción

The mechanism of action of ®-1-Cbz-3-Boc-Aminopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The protecting groups (Cbz and Boc) play a crucial role in modulating the reactivity and stability of the aminopyrrolidine core. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of the target enzyme through competitive or non-competitive mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-Cbz-3-Boc-Aminopyrrolidine: The enantiomer of ®-1-Cbz-3-Boc-Aminopyrrolidine, with similar structural features but different stereochemistry.

1-Cbz-3-Boc-Aminopyrrolidine: A compound with the same protecting groups but without the chiral center.

1-Boc-3-Cbz-Aminopyrrolidine: A compound with the protecting groups in reversed positions.

Uniqueness

®-1-Cbz-3-Boc-Aminopyrrolidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both Cbz and Boc protecting groups provides versatility in synthetic applications, allowing for selective deprotection and functionalization.

Actividad Biológica

(R)-1-Cbz-3-Boc-Aminopyrrolidine is a chiral compound with significant potential in medicinal chemistry, particularly in the synthesis of biologically active peptides. This article explores its biological activity, focusing on its antimicrobial properties, neuroprotective effects, and applications in drug development.

Chemical Structure and Properties

This compound features two protective groups: a carbobenzoxy (Cbz) group and a tert-butyloxycarbonyl (Boc) group. These groups are essential for selective modifications during peptide synthesis, allowing for the creation of complex molecules with specific stereochemistry. Its systematic name is (R)-3-tert-butoxycarbonylamino-1-benzylpyrrolidine, with the molecular formula .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. The compound's structure allows it to function effectively as a building block in the synthesis of peptides that possess antibacterial properties. Some studies report minimum inhibitory concentrations (MICs) in the range of 1-8 µM against Gram-positive and Gram-negative bacteria, including resistant strains .

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Effective against Gram-positive bacteria |

| Escherichia coli | 8 | Effective against Gram-negative bacteria |

| Pseudomonas aeruginosa | 6 | Effective against resistant strains |

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. Certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's chiral nature allows it to act as a ligand in asymmetric catalysis, enhancing the formation of products with high optical purity. This property is crucial for synthesizing chiral molecules with specific biological activities .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in synthesizing biologically active peptides:

- Synthesis of Antimicrobial Peptides : A study demonstrated that incorporating this compound into peptide chains resulted in compounds with enhanced antibacterial activity against resistant bacterial strains .

- Neuroprotective Peptide Development : Research focused on synthesizing peptides that mimic neuroprotective factors using this compound as a building block showed promising results in cell viability assays under oxidative stress conditions .

Propiedades

IUPAC Name |

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUTXNUDLVCTI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130906 | |

| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-75-8 | |

| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.